
(4-(Trifluoromethyl)benzyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(trifluoromethyl)phenyl]methyl boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(trifluoromethyl)phenyl]methyl boronic acid} typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the boronic acid product.
Industrial Production Methods: While specific industrial production methods for {[4-(trifluoromethyl)phenyl]methyl boronic acid} are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: {[4-(trifluoromethyl)phenyl]methyl boronic acid} can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is explored for its potential in drug discovery and development
Industry: In materials science, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated groups that can modify the properties of the final product.
Mecanismo De Acción
The mechanism by which {[4-(trifluoromethyl)phenyl]methyl boronic acid} exerts its effects is primarily through its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.
Comparación Con Compuestos Similares
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)phenylmethanol
- 4-(trifluoromethyl)phenylamine
Uniqueness: What sets {[4-(trifluoromethyl)phenyl]methyl boronic acid} apart from similar compounds is the presence of both the trifluoromethyl group and the boronic acid functional group. This combination provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BF3O2 |
|---|---|
Peso molecular |
203.96 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-6(2-4-7)5-9(13)14/h1-4,13-14H,5H2 |
Clave InChI |
INVVIEZKXOTMIE-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=CC=C(C=C1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



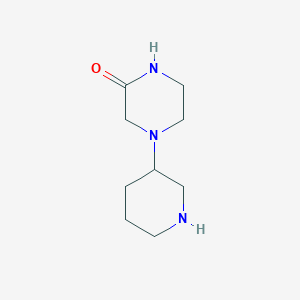
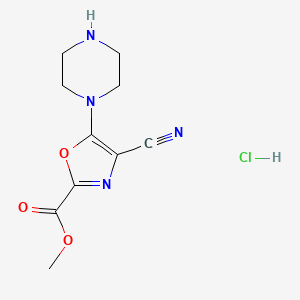
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
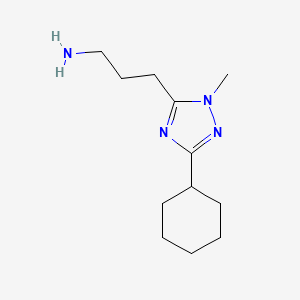
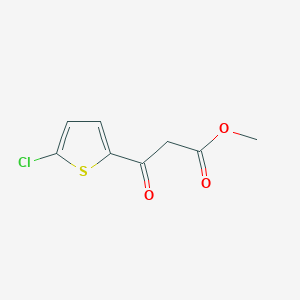
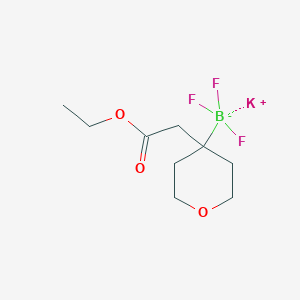
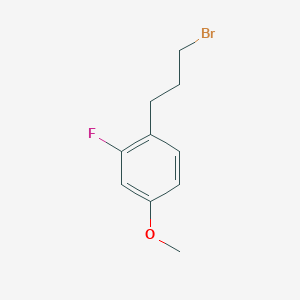
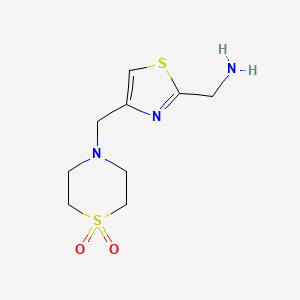


![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
